1-(2,3-Difluorophenyl)cyclopentanol
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Overview
Description
1-(2,3-Difluorophenyl)cyclopentanol is an organic compound with the molecular formula C₁₁H₁₂F₂O. It is characterized by the presence of a cyclopentanol ring substituted with a difluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Difluorophenyl)cyclopentanol can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorobenzene with cyclopentanone in the presence of a reducing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of catalysts to enhance reaction rates and improve overall efficiency. The process may also involve purification steps such as distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Difluorophenyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitric acid (HNO₃) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Introduction of halogen or nitro groups.
Scientific Research Applications
1-(2,3-Difluorophenyl)cyclopentanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)cyclopentanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(3,5-Difluorophenyl)cyclopentanol
- 1-(2,4-Difluorophenyl)cyclopentanol
- 1-(2,3-Dichlorophenyl)cyclopentanol
Comparison: 1-(2,3-Difluorophenyl)cyclopentanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and overall chemical behavior compared to its analogs. The presence of fluorine atoms can also enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C11H12F2O |
---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H12F2O/c12-9-5-3-4-8(10(9)13)11(14)6-1-2-7-11/h3-5,14H,1-2,6-7H2 |
InChI Key |
FSHDFFLGYOMEAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=C(C(=CC=C2)F)F)O |
Origin of Product |
United States |
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